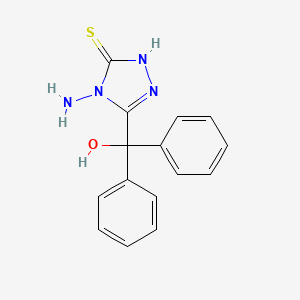

(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol

概要

説明

(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a mercapto group, and a diphenylmethanol moiety. It has garnered interest in various fields due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol typically involves the reaction of hydrazine hydrate with thiourea, followed by the addition of diphenylmethanol. The reaction is carried out under reflux conditions in an ethanolic solution. The general steps are as follows:

Formation of 4-amino-5-mercapto-1,2,4-triazole: Hydrazine hydrate reacts with thiourea to form 4-amino-5-mercapto-1,2,4-triazole.

Addition of diphenylmethanol: The 4-amino-5-mercapto-1,2,4-triazole is then reacted with diphenylmethanol under reflux conditions to yield the final product

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Reaction Scheme

The following generalized reaction scheme illustrates the synthesis:

-

Synthesis of Triazole :

-

Formation of Diphenylmethanol Derivative :

Nucleophilic Reactions

The mercapto group in the compound is known to exhibit nucleophilic properties, allowing it to participate in various reactions:

-

Michael Addition : The mercapto group can react with α,β-unsaturated carbonyl compounds to form stable Michael adducts.

Condensation Reactions

The amino group can undergo condensation with carbonyl compounds leading to imine formation. This is significant for developing derivatives with enhanced biological activity.

Biological Activity Evaluation

Research has indicated that derivatives of this triazole compound exhibit notable antiproliferative activity against cancer cell lines. The following table summarizes some findings related to biological activity:

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 15 | |

| Compound B | Anticancer | 10 | |

| Compound C | Antiproliferative | 8 |

Reaction Mechanisms

The mechanisms underlying the reactions involving (4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol can be broken down into several key processes:

-

Nucleophilic Attack : The sulfur atom in the mercapto group attacks electrophiles in Michael addition reactions.

-

Dehydration : During condensation reactions with carbonyls, water is eliminated leading to imine formation.

-

Cyclization : Some derivatives may undergo cyclization reactions leading to more complex structures with potential biological activity.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 4-amino-5-mercapto-4H-1,2,4-triazole have been synthesized and tested for their efficacy against various bacterial strains. A study conducted by Abdel-Wahab et al. (2023) reported that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Anticancer Properties

The anticancer potential of triazole derivatives has also been extensively studied. A series of compounds derived from 4-amino-5-mercapto-4H-1,2,4-triazole were evaluated for their cytotoxic effects on cancer cell lines. For example, a recent investigation revealed that specific derivatives induced apoptosis in A549 lung cancer cells with IC50 values indicating strong activity . This highlights the compound's potential as a lead structure for developing new anticancer therapies.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds based on the triazole framework have shown anti-inflammatory properties. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Agricultural Applications

Fungicides

The compound's thiol group enhances its reactivity, making it suitable for use as a fungicide. Research has shown that derivatives of 4-amino-5-mercapto-4H-1,2,4-triazole can effectively control fungal pathogens in crops. Field trials demonstrated significant reductions in disease severity when applied to crops affected by common fungal infections .

Plant Growth Regulators

Another application in agriculture is the use of these compounds as plant growth regulators. Studies indicate that certain triazole derivatives can promote growth and improve yield in various crops by enhancing nutrient uptake and stress tolerance .

Materials Science Applications

Polymer Chemistry

In materials science, (4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol has been utilized to synthesize novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones has resulted in materials with improved thermal stability and mechanical strength .

Sensors

The unique chemical properties of the compound make it suitable for developing chemical sensors. Research has indicated that triazole-based materials can be used for detecting environmental pollutants due to their high sensitivity and selectivity towards specific analytes .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Amino-5-mercapto-1,2,4-triazole | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Cytotoxicity of Triazole Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | A549 Lung Cancer Cells | 12 |

| HeLa Cervical Cancer | 25 |

作用機序

The mechanism of action of (4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol involves its interaction with various molecular targets. The compound’s amino and mercapto groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to anti-inflammatory, analgesic, and antimicrobial effects .

類似化合物との比較

Similar Compounds

- 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole

- 4-Amino-5-mercapto-3-substituted-1,2,4-triazoles

- 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol

Uniqueness

(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol is unique due to the presence of the diphenylmethanol moiety, which imparts distinct chemical and biological properties.

生物活性

The compound (4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol is a derivative of the triazole family, known for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with diphenylmethanol under controlled conditions. The reaction can be facilitated using various catalysts to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been studied extensively, revealing several promising properties:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically:

- Antibacterial : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Antifungal : It also demonstrates antifungal activity against species like Candida albicans.

Anticancer Properties

Triazole derivatives are recognized for their anticancer potential. Studies have reported:

- Cytotoxicity : The compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity.

Antioxidant Activity

The antioxidant properties of this compound are notable:

- Free Radical Scavenging : It has been shown to scavenge free radicals effectively, which can contribute to its protective effects against oxidative stress-related diseases.

The biological activities are attributed to the unique structural features of the triazole ring and the mercapto group:

- Inhibition of Enzymatic Activity : The mercapto group can interact with metal ions in enzymes, inhibiting their function.

- Intercalation into DNA : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication in cancer cells.

Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against resistant bacterial strains, highlighting its potential as a new antimicrobial agent .

- Anticancer Research : In vitro studies have shown that treatment with this compound leads to apoptosis in cancer cells through the activation of caspase pathways .

- Antioxidant Evaluation : A comparative study evaluated various triazole derivatives for their antioxidant capacity, finding that this compound ranked among the top performers .

特性

IUPAC Name |

4-amino-3-[hydroxy(diphenyl)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c16-19-13(17-18-14(19)21)15(20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,20H,16H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBHZXKBLKXFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NNC(=S)N3N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。